

comparative analysis of 8-tert-butyl-4,6-dimethyl-2-benzopyrone and coumarin

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Compound of Interest

Compound Name: 8-tert-Butyl-4,6-dimethyl-2-benzopyrone

Cat. No.: B042203

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A Comparative Analysis of **8-tert-butyl-4,6-dimethyl-2-benzopyrone** and Coumarin: Physicochemical Properties, Biological Activities, and Experimental Protocols

This guide provides a detailed comparative analysis of the parent compound, coumarin, and its substituted derivative, **8-tert-butyl-4,6-dimethyl-2-benzopyrone**. The comparison covers their physicochemical properties, known biological activities with a focus on antioxidant and anti-inflammatory effects, and the underlying signaling pathways. Detailed experimental protocols for key biological assays are also provided for researchers in drug discovery and development.

Physicochemical Properties

The fundamental physicochemical properties of coumarin and **8-tert-butyl-4,6-dimethyl-2-benzopyrone** are summarized in Table 1. The addition of tert-butyl and dimethyl groups to the coumarin scaffold significantly increases the molecular weight and is expected to increase its lipophilicity, as indicated by the higher calculated LogP value.

Property	Coumarin	8-tert-butyl-4,6-dimethyl-2-benzopyrone
Molecular Formula	C ₉ H ₆ O ₂	C ₁₅ H ₁₈ O ₂
Molecular Weight	146.14 g/mol [1]	230.30 g/mol [2]
Appearance	Colorless crystalline solid[1][3]	Not specified
Melting Point	71 °C[3]	Not specified
Boiling Point	301.7 °C[3]	351.3 °C at 760 mmHg[2]
Solubility in Water	0.17 g/100 mL[3]	Not specified
LogP (calculated)	1.4	3.71[2]
CAS Number	91-64-5[1]	17874-34-9[2]

Biological Activities and Signaling Pathways

Coumarins are a well-studied class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[4][5][6][7] The biological activities of specific derivatives are highly dependent on the type and position of substituents on the benzopyrone ring.

Coumarin

Coumarin itself has limited biological activity, but its derivatives are potent pharmacological agents.[8] Many of its biological effects, particularly its antioxidant and anti-inflammatory properties, are linked to the modulation of the Keap1/Nrf2/ARE signaling pathway.[9][10] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of protective genes. Coumarin derivatives can promote this dissociation, thereby enhancing the cellular antioxidant defense.[9] Furthermore, activation of the Nrf2 pathway can lead to the inhibition of NF-κB, a key transcription factor for pro-inflammatory cytokines, thus exerting an anti-inflammatory effect.[9][10]

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8-tert-butyl-4,6-dimethyl-2-benzopyrone

Specific quantitative biological activity data for **8-tert-butyl-4,6-dimethyl-2-benzopyrone** is not extensively reported in publicly available literature. However, studies on related coumarin derivatives with bulky alkyl substituents, such as tert-butyl groups, have shown that these modifications can enhance antioxidant, radical scavenging, and membrane-protective activities. The presence of a bulky, lipophilic tert-butyl group at the C8 position and electron-donating methyl groups at the C4 and C6 positions is expected to increase the compound's ability to interact with lipid membranes and scavenge free radicals. The increased lipophilicity may facilitate better penetration into cellular compartments, potentially enhancing its efficacy in assays involving cellular systems.

Comparative Antioxidant Activity

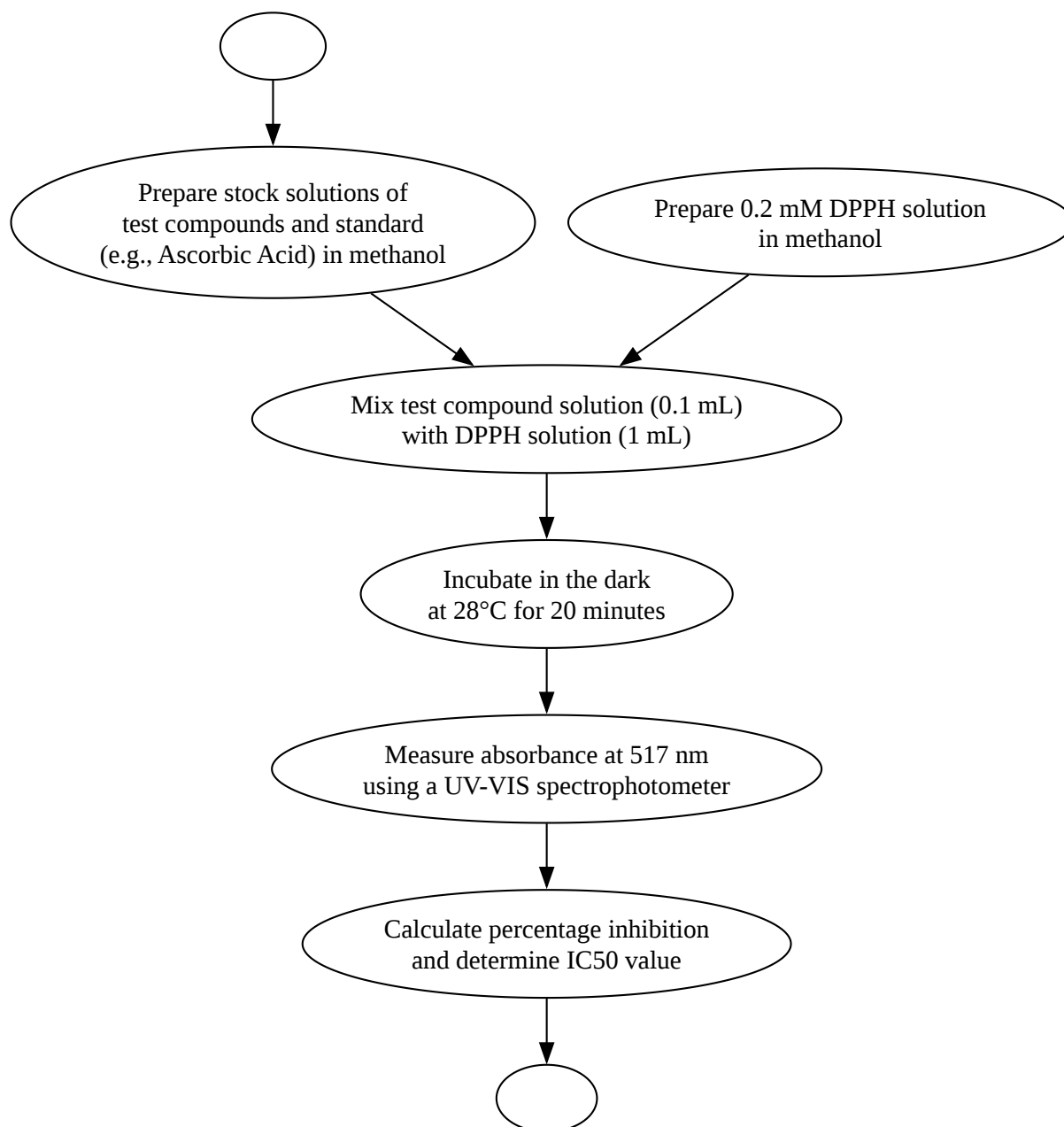
The antioxidant activity of coumarin derivatives is frequently evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The activity is often reported as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. While coumarin itself has very low antioxidant activity, its hydroxylated derivatives can be potent antioxidants.

Compound	Antioxidant Activity (DPPH Assay) IC ₅₀
Coumarin	> 10,000 µM[11]
7,8-dihydroxy-4-methylcoumarin	8.43 µg/mL[2]
Coumarin-serine hybrid	28.23 µg/mL[11]
8-tert-butyl-4,6-dimethyl-2-benzopyrone	Data not available

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the antioxidant activity of the test compounds.



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Methodology:

- Preparation of Reagents:
 - Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) at a concentration of 0.2 mM in methanol.
 - Prepare stock solutions of the test compounds (coumarin, **8-tert-butyl-4,6-dimethyl-2-benzopyrone**) and a standard antioxidant (e.g., ascorbic acid) in methanol. Create a series of dilutions from these stock solutions (e.g., 10, 50, 100, 250, 500 µg/mL).^[7]
- Assay Procedure:
 - In a 96-well plate or individual cuvettes, add 0.1 mL of each concentration of the test compound or standard.^[7]
 - Add 1 mL of the 0.2 mM DPPH solution to each well/cuvette.^[7]
 - Prepare a control sample containing 0.1 mL of methanol and 1 mL of the DPPH solution.
 - Use methanol as a blank.^[7]
- Incubation and Measurement:
 - Incubate the mixtures in the dark at 28°C for 20-30 minutes.^[7]
 - Measure the absorbance of each solution at 517 nm using a UV-VIS spectrophotometer.
- Data Analysis:
 - The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the control and A_{sample} is the absorbance of the test compound.
 - The IC₅₀ value (the concentration of the sample that causes 50% inhibition) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Nitric Oxide Synthase (NOS) Inhibition Assay

This assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit nitric oxide (NO) production by NOS.

Principle:

The assay measures the activity of NOS by quantifying the amount of nitrite (a stable oxidation product of NO) produced. This is typically done using the Griess reagent, which reacts with nitrite to form a colored azo dye that can be measured spectrophotometrically.[\[12\]](#)[\[13\]](#)

Methodology (General Outline):

- Enzyme and Substrate Preparation:
 - Prepare a solution of inducible nitric oxide synthase (iNOS) in an appropriate buffer.
 - Prepare solutions of the necessary cofactors (e.g., NADPH, FAD, FMN, and tetrahydrobiopterin) and the substrate, L-arginine.
- Inhibition Assay:
 - In a 96-well plate, add the iNOS enzyme, the cofactor solution, and various concentrations of the test compounds.
 - Initiate the enzymatic reaction by adding L-arginine.
 - Incubate the plate at 37°C for a specified period (e.g., 60 minutes).[\[13\]](#)
- Nitrite Detection:
 - Stop the reaction and add Griess reagent to each well.[\[13\]](#)
 - Incubate at room temperature to allow for color development.
 - Measure the absorbance at approximately 540 nm.
- Data Analysis:
 - Create a standard curve using known concentrations of sodium nitrite.

- Calculate the amount of nitrite produced in each sample.
- Determine the percentage of inhibition of NOS activity for each concentration of the test compound and calculate the IC50 value.

Conclusion

Coumarin is a foundational scaffold in medicinal chemistry, with its derivatives exhibiting a vast array of biological activities. The antioxidant and anti-inflammatory effects of these derivatives are often mediated through the Nrf2 signaling pathway. While **8-tert-butyl-4,6-dimethyl-2-benzopyrone** is a less-studied derivative, the presence of bulky tert-butyl and electron-donating methyl groups suggests a potential for enhanced antioxidant and membrane-protective properties compared to the unsubstituted coumarin. Further experimental validation is necessary to quantify the biological activities of this specific derivative and to elucidate its precise mechanisms of action. The provided experimental protocols for DPPH and NOS inhibition assays serve as a starting point for such investigations.

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